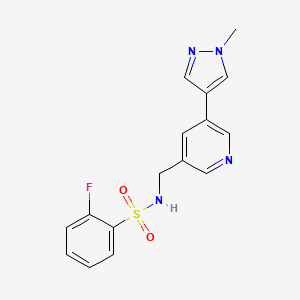

2-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O2S/c1-21-11-14(10-19-21)13-6-12(7-18-9-13)8-20-24(22,23)16-5-3-2-4-15(16)17/h2-7,9-11,20H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVSRJMTDMZSFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : The sulfonamide group is known to exhibit anti-inflammatory effects by inhibiting cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in inflammatory pathways.

- Anticancer Properties : Research indicates that the compound can modulate signaling pathways such as NF-kB and MAPK, which are integral to cancer progression. Its ability to inhibit specific enzymes involved in tumorigenesis makes it a candidate for further investigation in cancer therapy.

Biochemical Probes

The compound serves as a biochemical probe in various studies aimed at understanding cellular mechanisms. Its unique structure allows it to interact selectively with specific enzymes or receptors, providing insights into their functions.

Synthesis of Complex Molecules

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its fluorine atom and heterocyclic structure make it valuable in developing novel compounds with tailored properties.

Material Science

The compound is utilized in the development of new materials that require specific chemical properties. Its unique combination of functional groups can impart desirable characteristics to polymers and other materials.

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

- Anti-inflammatory Studies : A study demonstrated that derivatives of this compound effectively reduced inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Cancer Research : Experimental data indicated that the compound inhibited cell proliferation in specific cancer cell lines by modulating key signaling pathways .

- Synthetic Applications : Researchers have successfully utilized this compound as a precursor in synthesizing novel drug candidates with enhanced efficacy .

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-fluoro-2-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

5-chloro-2-fluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]benzenesulfonamide (BU6)

- Structure : Features a 5-chloro-2-fluorobenzenesulfonamide group linked to a piperidine-substituted pyrazole (C₁₄H₁₆ClFN₄O₂S) .

- Comparison: Substituents: Chlorine at position 5 increases lipophilicity (Cl vs. Heterocycle: The piperidine ring introduces a basic nitrogen, which may improve solubility in acidic environments compared to the target’s pyridinylmethyl group .

4-(Trifluoromethyl)benzenesulfonamide Derivatives

- Example : N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-4-(trifluoromethyl)benzenesulfonamide (Compound 46) .

- Key Feature : The trifluoromethyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability but reduce aqueous solubility compared to the target’s 2-fluoro group.

Physicochemical Properties

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : The target’s 2-fluoro and 1-methylpyrazole groups may resist oxidative metabolism better than BU6’s piperidine, which could undergo CYP450-mediated degradation.

Biological Activity

The compound 2-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including case studies and experimental data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 335.37 g/mol. The compound features a fluorine atom, a pyrazole ring, and a sulfonamide group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in inflammation and cancer progression. The sulfonamide moiety is known to interact with various biological targets, including:

- Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory processes.

- Cell Signaling Modulation : It can influence pathways like the NF-kB and MAPK pathways, which are integral to cellular responses in inflammation and tumorigenesis.

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

Table 1: Summary of Anti-inflammatory Activity

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | BV2 Microglia | 10.5 | Significant reduction in TNF-alpha release |

| Study B | RAW264.7 Macrophages | 8.0 | Decreased IL-6 levels observed |

| Study C | Human Peripheral Blood Mononuclear Cells | 12.0 | Inhibition of NF-kB activation |

Anticancer Activity

The anticancer potential of this compound has also been explored across various cancer cell lines. The results indicate that it possesses cytotoxic effects against several types of cancer cells, including breast, lung, and colon cancer cells.

Table 2: Summary of Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Type of Activity |

|---|---|---|

| MDA-MB-231 (Breast) | 15.0 | Cytotoxicity |

| A549 (Lung) | 20.5 | Apoptosis induction |

| HCT116 (Colon) | 18.0 | Cell cycle arrest |

Case Study 1: In Vivo Efficacy

A study conducted on mice models bearing tumors showed that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and inhibition of angiogenesis.

Case Study 2: Synergistic Effects

Combining this compound with conventional chemotherapeutics like doxorubicin resulted in enhanced anticancer efficacy, suggesting potential for combination therapy strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution for sulfonamide formation.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridyl and pyrazole moieties .

- Microwave-assisted synthesis or continuous flow chemistry to improve yields (e.g., 20–30% efficiency gains in similar sulfonamide derivatives) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- HPLC with UV detection (λ = 254 nm) for purity assessment (>95% target).

- LC-MS (ESI+) to confirm molecular weight (expected [M+H]+ ~390–400 g/mol) .

- ¹H/¹³C NMR for functional group verification (e.g., sulfonamide NH at δ 10–12 ppm; pyrazole CH₃ at δ 2.5–3.0 ppm) .

Q. What computational tools are suitable for predicting its physicochemical properties?

- Software : Use Density Functional Theory (DFT) for electronic properties (e.g., HOMO-LUMO gaps) and Molecular Dynamics (MD) simulations for solubility/logP predictions .

- Validation : Compare computational results with experimental data (e.g., melting points from DSC, logP via shake-flask method) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Case Study : If DFT-predicted binding affinity (e.g., kinase inhibition) conflicts with in vitro assays:

- Re-examine protonation states (adjust pH in docking simulations).

- Validate conformational flexibility via X-ray crystallography (as in ) or NMR NOESY .

- Use SAR analysis to identify critical substituents (e.g., fluorine’s role in enhancing membrane permeability) .

Q. What experimental designs are optimal for assessing environmental fate and degradation pathways?

- Framework :

- Abiotic studies : Hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) to track degradation products via LC-MS .

- Biotic studies : Soil microcosms with LC-MS/MS to quantify metabolites (e.g., sulfonic acid derivatives) .

Q. How can binding interactions with biological targets (e.g., kinases) be mechanistically characterized?

- Techniques :

- Surface Plasmon Resonance (SPR) for real-time binding kinetics (KD, kon/koff).

- Cryo-EM or X-ray co-crystallography (as in ) to resolve binding poses.

- Alanine scanning mutagenesis to identify critical residues in target proteins .

- Data Integration : Combine structural data with molecular docking (AutoDock Vina) to refine binding hypotheses .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across studies?

- Factors to Investigate :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.